4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde
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Overview
Description
4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde is an organic compound with the molecular formula C8H4F3NO2 and a molecular weight of 203.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two aldehyde groups at the 2 and 6 positions. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde typically involves multiple steps. One common method starts with 2,6-pyridinedicarboxylic acid, which undergoes acylation, esterification, reduction, and oxidation to yield the desired compound . The overall yield of this synthetic route is approximately 30%, and the reaction conditions are relatively mild, making it suitable for both laboratory and industrial production .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance yield and reduce production costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid.
Reduction: 4-(Trifluoromethyl)pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for biological studies.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has an amino group instead of aldehyde groups, making it more suitable for different types of chemical reactions.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound contains two pyridine rings and is used in coordination chemistry and catalysis.
2,6-Pyridinedicarbaldehyde: Similar to 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and aldehyde groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and various applications .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2,6-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)5-1-6(3-13)12-7(2-5)4-14/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHLMJXQQAVSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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